[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester

Catalog No.
S8471514
CAS No.
M.F
C15H24BNO2
M. Wt
261.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol...

Product Name

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester

IUPAC Name

N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C15H24BNO2/c1-7-17(6)13-10-8-9-12(11-13)16-18-14(2,3)15(4,5)19-16/h8-11H,7H2,1-6H3

InChI Key

UZOHLAMPDYSTNJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester is a boronic acid derivative characterized by the presence of both a phenyl group and an ester functional group. The compound features an ethyl(methyl)amino substituent on the phenyl ring, which contributes to its chemical reactivity and potential biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, particularly in medicinal chemistry and organic synthesis.

The chemical behavior of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester can be analyzed through several types of reactions:

  • Borylation Reactions: This compound can undergo borylation, where the boronic acid moiety reacts with electrophiles, facilitating the formation of carbon-boron bonds.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the coupling of boronic acids with aryl halides or other electrophiles to form biaryl compounds. This reaction is essential in the synthesis of complex organic molecules.
  • Hydrolysis: In aqueous environments, boronic esters can hydrolyze to regenerate the corresponding boronic acid, which can further participate in various reactions.

Boronic acids and their derivatives have been extensively studied for their biological activities. [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester may exhibit:

  • Anticancer Properties: Some boronic acid derivatives have shown potential as anticancer agents by inhibiting proteasome activity, which is crucial for regulating protein degradation within cells.
  • Antiviral Activity: Certain compounds in this class have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.
  • Enzyme Inhibition: The ability of boronic acids to form reversible covalent bonds makes them suitable candidates for designing enzyme inhibitors, particularly for serine proteases.

The synthesis of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester can be achieved through several methods:

  • Direct Boronation: Starting from [3-bromoethyl(methyl)aminophenyl], a reaction with pinacol and a suitable boron source (like tri-n-butyl borate) under basic conditions can yield the desired compound.
  • Suzuki Coupling: This method involves coupling a suitable aryl halide with a boronic acid in the presence of a palladium catalyst and base, allowing for the introduction of the ethyl(methyl)amino group onto the phenyl ring.
  • Esterification: The final step may involve esterification of the boronic acid with pinacol to yield the pinacol ester.

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester has several applications:

  • Drug Development: Its properties as an enzyme inhibitor make it a candidate for developing new therapeutic agents targeting cancer and viral diseases.
  • Synthetic Chemistry: It serves as a building block in organic synthesis, particularly in creating complex molecules through cross-coupling reactions.
  • Diagnostics: Boron-containing compounds are being explored for use in diagnostic imaging due to their unique chemical properties.

Studies on the interactions of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester with biological targets are crucial for understanding its mechanism of action. Potential areas include:

  • Binding Studies: Investigating how this compound binds to specific enzymes or receptors can provide insight into its biological activity.
  • Structure-Activity Relationship (SAR): Analyzing how variations in structure influence biological activity helps optimize its efficacy as a drug candidate.
  • Toxicity Assessments: Evaluating the safety profile of this compound through cytotoxicity assays on various cell lines.

Similar Compounds

Several compounds share structural similarities with [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester, including:

Compound NameDescription
3-Aminophenylboronic AcidA simpler analog lacking the ethyl(methyl)amino group
4-(Dimethylamino)phenylboronic AcidSimilar structure with a dimethylamino substituent
2-(Methylamino)phenylboronic AcidContains a methylamino group at a different position
3-(Fluorophenyl)boronic AcidA fluorinated variant that may exhibit different properties
4-(Ethoxycarbonyl)phenylboronic AcidAn ester variant that alters solubility and reactivity

These compounds illustrate variations in substituents that can affect biological activity and chemical reactivity, highlighting the uniqueness of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester within this class.

Hydrogen Bond Acceptor Count

3

Exact Mass

261.1900092 g/mol

Monoisotopic Mass

261.1900092 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-01-05

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